carbonic acid;guanidine

Übersicht

Beschreibung

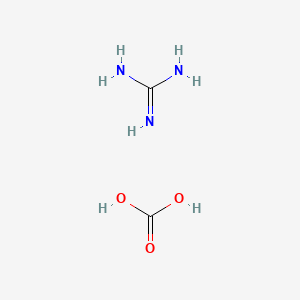

Carbonic Acid (H₂CO₃): A weak acid formed by the dissolution of carbon dioxide in water, central to the bicarbonate buffer system in biological systems and industrial processes (e.g., carbonated beverages) . It is unstable in its pure form, typically existing transiently in aqueous solutions.

Guanidine (CH₅N₃): A strong organic base (pKa ~13.6) with the structure HN=C(NH₂)₂. It is structurally analogous to carbonic acid, where the C=O group is replaced by C=NH and hydroxyl (-OH) groups by amino (-NH₂) groups . Guanidine is rarely found in its free form due to high reactivity; it commonly forms salts such as guanidine carbonate (C₃H₁₂N₆O₃), which is stable and widely used in biocides, pharmaceuticals, and industrial applications .

Vorbereitungsmethoden

Alkali-Mediated Conversion of Guanidine Hydrochloride

Industrial Two-Step Process

The most widespread industrial method involves converting dicyandiamide and ammonium salts into guanidine hydrochloride, followed by alkali treatment to liberate free guanidine. Subsequent carbonation with CO₂ yields guanidine carbonate . The reaction sequence is:

-

Guanidine Hydrochloride Formation :

Dicyandiamide reacts with ammonium chloride under high-temperature melting conditions (~200°C), forming guanidine hydrochloride. However, this step often generates impurities like melamine and its oligomers due to thermal degradation . -

Alkali Treatment and Carbonation :

Guanidine hydrochloride is treated with sodium hydroxide or sodium methoxide in ethanol, producing free guanidine. Introducing CO₂ gas into the solution precipitates guanidine carbonate .

Key Reaction :

Challenges and Optimizations

-

Impurity Management : Residual Cl⁻ and Na⁺ ions necessitate multiple recrystallization steps to reduce ash content below 0.2% .

-

Solvent Selection : Ethanol enhances sodium chloride removal via centrifugation, improving crude product purity to ~95% .

-

Process Repetition : Repeating dissolution, filtration, and crystallization steps elevates purity to 99.9%, as demonstrated in patent CN1286806C .

Table 1 : Typical Conditions for Guanidine Carbonate Synthesis from Guanidine Hydrochloride

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Temperature | 25–30°C (ambient) | |

| Solvent | Ethanol-water mixture | |

| CO₂ Introduction | Until pH 9 | |

| Final Purity | 99.9% after triple recrystallization |

One-Step Synthesis from Cyanamide, Ammonia, and CO₂

High-Purity "Ash-Free" Route

A novel method bypasses guanidine hydrochloride by reacting cyanamide (NH₂CN) directly with ammonia and CO₂ in aqueous media . This approach eliminates chloride and sodium contaminants, yielding "ash-free" guanidine carbonate suitable for high-end applications like pharmaceuticals.

Reaction Mechanism :

Advantages Over Traditional Methods

-

Purity : Absence of alkali metals and halides reduces ash content to <0.01% .

-

Scalability : Continuous CO₂ bubbling ensures rapid reaction completion at 25–50°C .

-

Byproduct Mitigation : No melamine or thiourea derivatives form, simplifying purification .

Table 2 : Comparison of Cyanamide-Based vs. Hydrochloride-Derived Guanidine Carbonate

| Parameter | Cyanamide Route | Hydrochloride Route |

|---|---|---|

| Purity | >99.9% (ash-free) | 99.9% (0.2% ash) |

| Byproducts | None | NaCl, melamine |

| Reaction Time | 4–6 hours | 8–12 hours |

Recovery from Melamine Production Waste Streams

Sustainable Industrial Recycling

Mother liquors from melamine synthesis (via urea pyrolysis) contain residual guanidine carbonate, urea, and ammonia. Patent US3952057A details a recovery process involving :

-

Ammonia and CO₂ Stripping : Heating the liquor to 80°C removes volatile components.

-

Vacuum Evaporation : Concentrates the solution under 0.1–0.8 atm pressure at 50–80°C.

-

Liquid Ammonia Precipitation : Cooling the concentrate to -33°C in liquid ammonia precipitates high-purity guanidine carbonate.

Key Insight : Guanidine carbonate remains stable in urea-rich aqueous solutions, enabling efficient recovery without degradation .

Table 3 : Composition of Melamine Mother Liquor Before and After Processing

| Component | Before Processing (%) | After Processing (%) |

|---|---|---|

| Guanidine Carbonate | 15.2 | 99.0 |

| Urea | 22.5 | 0.5 |

| Melamine | 3.8 | 0.1 |

Hydrogen Cyanamide Derivatization

Alkyl-Guanidine Synthesis

Patent CN103664706A discloses a versatile route where hydrogen cyanamide reacts with aliphatic amines (e.g., stearylamine) and acids to form alkyl-guanidinium salts . While primarily targeting substituted guanidines, substituting carbonic acid yields guanidine carbonate:

Reaction Pathway :

Applications and Limitations

-

Flexibility : Adaptable to produce cationic surfactants (e.g., stearyl-guanidine) .

-

Complexity : Requires stringent pH control to prevent cyanamide polymerization .

Physicochemical Properties and Characterization

Guanidine carbonate’s properties (Table 4) underscore its stability and suitability for diverse applications:

Table 4 : Key Properties of Guanidine Carbonate

| Property | Value |

|---|---|

| Molecular Formula | C₃H₁₂N₆O₃ |

| Molecular Weight | 180.166 g/mol |

| Density | 1.25 g/cm³ |

| Melting Point | >300°C (decomposes) |

| Boiling Point | 638.3°C at 760 mmHg |

Analyse Chemischer Reaktionen

Types of Reactions: Carbonic acid-guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclization reactions, particularly in the presence of chiral guanidine catalysts .

Common Reagents and Conditions: Common reagents used in the reactions of guanidine derivatives include thiourea, S-methylisothiourea, and various amines . Reaction conditions often involve the use of coupling reagents or metal catalysts to facilitate the guanidylation process .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of guanidine with thiourea derivatives can yield various substituted guanidines .

Wissenschaftliche Forschungsanwendungen

Properties of Guanidine Carbonate

Guanidine carbonate is characterized by its high melting point, good solubility in water, and strong organic alkali properties. It has a molecular formula of and a molecular weight of 180.17 g/mol. The compound exhibits a solubility of 450 g/L at 20°C and acts as a strong base with a pKa value of 12.5 at 20°C, making it suitable for various applications in chemical formulations and processes .

Pharmaceutical Applications

Guanidine carbonate plays a significant role in the pharmaceutical industry. It is utilized as:

- Stabilizer for Cytidine Triphosphate Injections : Enhances the stability of this critical nucleotide in pharmaceutical formulations .

- Protein Denaturant : Employed in protein research to denature proteins, facilitating studies on protein structure and function .

- Antibiotic Properties : Some studies indicate potential antibiotic effects, contributing to its use in medical formulations .

Environmental Technology

Guanidine carbonate is increasingly recognized for its applications in carbon capture technologies:

- Carbon Dioxide Absorption : Research has shown that guanidine-based absorbents can effectively capture CO2 from flue gases through crystallization processes. This method allows for the regeneration of guanidine ligands by mild heating, making it an energy-efficient alternative to traditional amine scrubbing methods .

- Phase-Changing Absorbents : Studies indicate that guanidine compounds can be integrated into phase-changing systems for improved CO2 capture efficiency, offering a promising avenue for mitigating climate change impacts .

Industrial Applications

The compound is widely used across various industries due to its unique properties:

- Cosmetics : Acts as a pH adjusting agent and is used in hair straightening products due to its ability to chemically uncurl hair .

- Textiles : Utilized as a flame retardant and processing agent in technical textiles .

- Detergents : Functions as a synergistic agent that enhances the performance of cleaning products .

Case Study 1: Carbon Capture Technology

A recent study demonstrated the effectiveness of guanidine carbonate in capturing CO2 through crystallization processes. The research involved developing an intensified process using bubble column reactors that combined CO2 loading and regeneration steps into a single operation. The results indicated that this method could achieve high CO2 loading capacities while minimizing energy consumption compared to traditional methods .

Case Study 2: Pharmaceutical Stability

In pharmaceutical applications, guanidine carbonate was tested for its ability to stabilize cytidine triphosphate injections. The findings confirmed that the compound significantly improved the shelf life and efficacy of these injections, highlighting its importance in drug formulation .

Wirkmechanismus

The mechanism of action of guanidine involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . Guanidine can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and the dissipation of proton motive force .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Comparisons

Molecular Structures

- Carbonic Acid: Planar structure with two hydroxyl groups and a carbonyl group.

- Guanidine: Planar with three amino groups and an imine group. Protonation at physiological pH yields the guanidinium ion, which forms strong hydrogen bonds and ionic interactions .

Key Chemical Properties

Comparison with Structurally or Functionally Related Compounds

Methylguanidine

- Structure: Guanidine with a methyl substituent (CH₃NH₂)C=NH.

- Role: A uremic toxin accumulating in renal failure, contributing to neurological complications .

- Key Difference: Methylguanidine is less basic (pKa ~11.5) than guanidine due to electron-donating methyl group effects .

Arginine

- Structure: Amino acid with a guanidinium group in its side chain.

- Role: Precursor for nitric oxide synthesis and protein interactions. Unlike free guanidine, arginine’s guanidinium group participates in enzyme binding and hydrogen bonding .

Biguanides (e.g., Metformin)

- Structure: Two guanidine groups linked by a hydrocarbon chain.

- Role: Antidiabetic agents; less basic than guanidine (pKa ~12.4) but retain membrane-disrupting properties in biocides .

Carbonic Acid

- Biological: Critical for pH homeostasis in blood via the bicarbonate buffer system.

- Industrial: Used in carbonated drinks, fire extinguishers, and mineral processing .

Guanidine and Derivatives

- Biocides: Alkyl guanidines (e.g., polyhexamethylene biguanide) disrupt microbial membranes, showing broad-spectrum activity against bacteria and algae .

- Pharmaceuticals: Guanidine derivatives serve as antiviral, antifungal, and antimicrobial agents .

- Agriculture: Guanidine acetic acid (GAA) is a feed additive enhancing muscle growth in livestock .

Analytical Challenges and Research Findings

Quantification in Complex Matrices

- Interference Issues: Methylguanidine and arginine can interfere with guanidine detection in environmental or biological samples. Advanced LC-MS protocols reduce cross-reactivity to <2% .

- Environmental Presence: Guanidine is detected in trace amounts in soil and water, often coexisting with arginine and methylguanidine .

Toxicity and Clinical Relevance

- Uremic Toxins: Guanidine, methylguanidine, and guanidinosuccinic acid accumulate in renal failure, correlating with neuropathy and oxidative stress .

- Therapeutic Targets: Lowering guanidine compound levels via dietary protein restriction or sodium benzoate reduces neurotoxicity in hyperargininemia .

Data Table: Comparative Properties of Guanidine Derivatives

Biologische Aktivität

The compound "carbonic acid;guanidine" represents a unique combination of two biologically significant entities: carbonic acid, a weak acid formed from carbon dioxide and water, and guanidine, a strong base known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Carbonic Acid (H₂CO₃) :

- Formed when carbon dioxide dissolves in water.

- Acts as a crucial component of the bicarbonate buffer system in biological systems, maintaining pH homeostasis.

- Dissociates into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺), influencing acid-base balance in mammals .

Guanidine :

- Exists predominantly in its protonated form (guanidinium) at physiological pH.

- Exhibits chaotropic properties, affecting protein structures and interactions .

- Functions as a pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .

1. Antidiabetic Properties

Research has highlighted the potential of guanidine derivatives, such as 3-guanidinopropionic acid, in improving insulin sensitivity and promoting weight loss. These compounds have shown efficacy in animal models of non-insulin-dependent diabetes mellitus (NIDDM) by selectively reducing adipose tissue . The structural modifications of guanidine have been explored to enhance their therapeutic profiles while minimizing metabolic liabilities.

2. Antitumor and Antimicrobial Effects

Prenylated guanidines derived from higher plants have demonstrated significant antitumor and antimicrobial activities. These compounds exhibit properties that inhibit tumor growth and angiogenesis while also showing effectiveness against various microbial strains. For instance, compounds like nitensidine A modulate the activity of P-glycoprotein, which is involved in drug resistance in cancer cells .

3. Buffering Capacity and Physiological Role

The bicarbonate buffer system, involving carbonic acid, plays a vital role in maintaining blood pH levels. This system is essential for proper physiological function, particularly during respiratory acidosis conditions where CO₂ retention leads to increased carbonic acid levels . The interplay between carbonic acid and guanidine may further influence this buffering capacity.

The biological activities of this compound can be attributed to several mechanisms:

- pH Modulation : Carbonic acid's role in buffering systems helps maintain optimal pH for enzymatic reactions, which is crucial for metabolic processes.

- Protein Interaction : Guanidine's chaotropic nature allows it to disrupt protein structures, facilitating various biochemical reactions necessary for cellular function .

- Hormonal Interactions : Guanidine compounds can mimic or modulate hormonal actions by interacting with receptors, influencing metabolic pathways such as glucose metabolism .

Case Studies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of guanidine-carbonate complexes for structural analysis?

- Methodological Answer : Follow protocols for synthesizing guanidine derivatives (e.g., phenylguanidine carbonate) using stoichiometric acid-base reactions under controlled pH. Characterize products via FTIR and XRD to confirm hydrogen bonding between guanidino groups and carbonate ions . For purity assessment, employ NMR and elemental analysis, ensuring adherence to reproducibility guidelines for experimental details in supplementary materials .

Q. What experimental approaches validate guanidine's role in enzyme inhibition (e.g., carbonic anhydrase)?

- Methodological Answer : Use kinetic assays to measure enzyme activity in the presence of guanidine derivatives. Compare inhibition constants () with controls and employ crystallography or molecular docking (e.g., AutoDock) to identify binding sites. Reference studies on sulfaguanidine’s interaction with carbonic anhydrase for hypothesis testing .

Q. How to design a study on guanidine’s buffering capacity in aqueous carbonic acid systems?

- Methodological Answer : Conduct potentiometric titrations to measure pH stability in guanidine-carbonic acid mixtures. Control variables like temperature and ionic strength. Use Henderson-Hasselbalch equations to analyze buffering ranges, referencing thermodynamic data from crystallographic studies .

Advanced Research Questions

Q. How can conflicting data on guanidine’s hydrogen-bonding geometry with carbonic acid be resolved?

- Methodological Answer : Perform comparative studies using neutron diffraction (for precise H-atom positioning) and DFT calculations to model intermolecular interactions. Replicate experiments under varying humidity and solvent conditions to assess environmental influences . Address discrepancies by publishing raw datasets and error margins for peer validation .

Q. What methodologies explain guanidine’s selective antiviral activity (e.g., poliovirus inhibition)?

- Methodological Answer : Use reverse genetics to engineer guanidine-resistant viral strains and compare genomic sequences (e.g., via CRISPR-Cas9). Employ fluorescence-based assays to track guanidine’s interference with viral RNA replication, referencing historical data on poliovirus mutation rates . Validate findings using in vitro transcription models and molecular dynamics simulations .

Q. How to evaluate guanidine-carbonic acid systems for CO₂ capture efficiency compared to amine-based solvents?

- Methodological Answer : Design bench-scale absorption-regeneration cycles using guanidine-amino acid blends. Measure energy requirements for CO₂ release via TGA and compare with MEA benchmarks. Use techno-economic analysis (TEA) to model scalability, incorporating lifecycle assessment (LCA) for environmental impact .

Q. What strategies address contradictions in guanidine acetic acid (GAA) metabolism across animal models?

- Methodological Answer : Conduct isotopic tracing (e.g., -labeled GAA) in poultry/livestock to track metabolic flux. Compare tissue-specific expression of GAA transporters (e.g., SLC6A6) using qPCR. Use meta-analysis to reconcile species-specific variations in growth performance data .

Q. Methodological Frameworks

Q. How to formulate a research question on guanidine-carbonic acid interactions using FINER criteria?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does guanidine’s nucleophilicity enhance CO₂ mineralization kinetics compared to inorganic bases?" Ensure feasibility by piloting small-scale crystallography experiments and reviewing patents for novelty .

Q. What statistical methods resolve variability in spectroscopic data for guanidine-carbonate complexes?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify spectral outliers. Apply error propagation models to XRD lattice parameters and report confidence intervals. Share raw data in repositories like Zenodo for transparency .

Q. Data Interpretation & Reproducibility

Q. How to validate computational models of guanidine-carbonate interactions against experimental data?

- Methodological Answer : Cross-validate DFT/MD simulations with experimental FTIR and XRD results. Use tools like VMD or PyMOL to visualize hydrogen-bonding networks. Publish computational parameters (e.g., basis sets, force fields) in supplementary materials .

Q. What protocols ensure reproducibility in guanidine-based antiviral studies?

Eigenschaften

IUPAC Name |

carbonic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSRVXJGTIRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924671 | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-85-1, 124-46-9 | |

| Record name | Diguanidinium carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC146175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GUANIDINE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.